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D-Mannitol-1,1'-d2

Cat. No.: B1161246
M. Wt: 184.18
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations

Deuterium labeling is a fundamental technique used to track the journey of molecules through chemical reactions or metabolic pathways. researchgate.net By replacing hydrogen with deuterium, researchers can create compounds that are chemically similar to their parent molecules but possess a greater mass. hmdb.camdpi.com This mass difference is detectable by analytical instruments like mass spectrometers (MS) and can alter the magnetic properties of the molecule, which is observable by nuclear magnetic resonance (NMR) spectroscopy. researchgate.nethmdb.ca This allows for the elucidation of reaction mechanisms, the study of metabolic fluxes, and the quantification of analytes in complex biological matrices. researchgate.netgithub.iolibretexts.org The C-D bond is stronger than the C-H bond, which can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of this bond proceed at a slower rate. baranlab.orgwgtn.ac.nz This effect provides profound insights into the rate-determining steps of enzymatic reactions and metabolic processes. baranlab.orgnih.gov

Overview of D-Mannitol's Role as a Research Substrate

D-mannitol, a six-carbon sugar alcohol, is a naturally occurring polyol found in a variety of plants and algae. chemsrc.comnih.gov In a research context, it serves multiple purposes. It is utilized as a substrate to identify, differentiate, and characterize enzymes such as mannitol (B672) dehydrogenases. researchgate.netnih.gov D-mannitol is also employed in studies of microbial metabolism and as a tool in cell biology. researchgate.netresearchgate.net For instance, it has been used in studies to stimulate cecal microbial growth and to investigate its effects on fat metabolism in animal models. researchgate.net Its chemical structure and properties make it an excellent starting material, or chiral pool substrate, for the synthesis of other complex chiral molecules in organic chemistry. nih.gov

Rationale for Deuteration at Specific Positions (e.g., 1,1'-d2)

The selective placement of deuterium atoms at specific positions in a molecule is a deliberate strategy to probe particular aspects of a reaction or metabolic pathway. Deuteration at the 1,1'-positions of D-mannitol, creating D-Mannitol-1,1'-d2, serves a critical role, particularly in analytical chemistry. When used as an internal standard in mass spectrometry-based quantification, the deuterated analogue exhibits nearly identical chemical and physical properties—such as solubility, polarity, and ionization efficiency—to the non-labeled D-mannitol. researchgate.net However, its increased molecular weight allows it to be distinguished from the endogenous analyte in the mass spectrometer. researchgate.net This co-elution and similar behavior during sample preparation and analysis help to correct for any sample loss or variability, leading to highly accurate and precise quantification of the target compound. researchgate.net This is exemplified in its use for the determination of urinary lactulose (B1674317) and mannitol, a test to evaluate intestinal barrier function. hmdb.caresearchgate.net

Historical Context of Isotopic Tracers in Polyol Research

The use of isotopic tracers in metabolic research dates back to the 1930s. Initially, radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (B154650) (³H) were the dominant tools for tracing metabolic processes, including those involving polyols like mannitol. hmdb.ca These radiolabeling techniques were instrumental in mapping metabolic pathways. However, the safety concerns and specialized handling requirements associated with radioactivity limited their application. The advent and refinement of techniques like mass spectrometry and NMR spectroscopy in the mid-20th century paved the way for the widespread use of stable, non-radioactive isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). researchgate.nethmdb.ca This shift allowed for safer and more versatile experimental designs, expanding the scope of research into polyol metabolism in a variety of biological systems, from microbial fermentation to human studies. github.iolibretexts.org

Detailed Research Findings: this compound as an Internal Standard

A prime example of the application of deuterated mannitol is in the validation of analytical methods. A 2018 study by Gervasoni et al. detailed the validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of urinary lactulose and mannitol. In this study, a specifically labeled mannitol, d-mannitol-1-¹³C,1-1-d2 , was used as the internal standard to ensure the accuracy and reproducibility of the measurements. researchgate.net The use of this stable isotope-labeled internal standard was crucial for overcoming analytical challenges such as ion suppression and variations in sample recovery. researchgate.net

The validation of the method yielded precise and accurate results, demonstrating the reliability of using this compound (as part of a doubly labeled molecule) in a quantitative analytical setting. The key performance characteristics are summarized in the tables below.

Linearity of the Assay

The method demonstrated excellent linearity over a defined concentration range for both mannitol and lactulose.

AnalyteCalibration Curve EquationCorrelation Coefficient (r)
Mannitol/d-mannitol-1-¹³C,1-1-d2Y = -0.029 + 0.018X0.999
Lactulose/lactulose ¹³C₁₂Y = -0.039 + 0.013X0.999
Data sourced from Gervasoni et al., 2018.

Precision and Accuracy

The precision (expressed as coefficient of variation, CV) and accuracy of the method were assessed at different concentrations.

AnalyteConcentration (µg/mL)Within-Run Precision (CV %)Between-Run Precision (CV %)Within-Run Accuracy (%)Between-Run Accuracy (%)
Mannitol201.32.998.996.6
Mannitol6001.61.998.897.5
Lactulose52.94.197.694.8
Lactulose1001.02.197.295.6
Data sourced from Gervasoni et al., 2018.

Recovery and Matrix Effect

The efficiency of extraction (recovery) and the influence of the biological matrix on the signal (matrix effect) were evaluated.

AnalyteRecovery (%)Matrix Effect (%)
Mannitol> 90.2< 15
Lactulose> 90.2< 15
Data sourced from Gervasoni et al., 2018. researchgate.net

These findings underscore the critical role of this compound as an internal standard, enabling robust and reliable quantification essential for clinical and academic research. The data clearly shows that its inclusion in the analytical method leads to high precision, accuracy, and recovery, minimizing the potential for erroneous results.

Properties

Molecular Formula

C₆H₁₂D₂O₆

Molecular Weight

184.18

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds like D-Mannitol-1,1'-d2, specific NMR techniques are employed to verify the isotopic substitution and to analyze its effect on the molecular structure.

Deuterium (B1214612) (2H) NMR for Labeling Confirmation and Distribution

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. For this compound, a ²H NMR spectrum would be expected to show a signal corresponding to the deuterium atoms at the C1 and C1' positions. The chemical shift of this signal provides information about the electronic environment of the deuterated carbon. Furthermore, the integration of the ²H NMR signal allows for the quantification of the deuterium incorporation at the specified positions, thus confirming the isotopic purity of the compound. The absence of signals at other positions confirms the specific labeling at the 1 and 1' carbons.

Carbon-13 (13C) NMR for Positional Isotopic Analysis (e.g., D-Mannitol-[1-13C;1,1'-d2])

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. In the case of doubly labeled isotopologues such as D-Mannitol-[1-¹³C;1,1'-d2], ¹³C NMR provides unambiguous confirmation of the isotopic labels' positions. cortecnet.comcortecnet.com The signal for the ¹³C-labeled carbon (C1) will be significantly enhanced in intensity. Moreover, the coupling between the ¹³C nucleus and the directly attached deuterium atoms (¹J-coupling) will cause this signal to appear as a multiplet, typically a triplet for a CD₂ group, due to the spin I=1 of the deuterium nucleus. The magnitude of this coupling constant provides further structural information. The chemical shifts of the other carbon atoms in the molecule may also experience small shifts, known as isotope shifts, due to the presence of the nearby deuterium atoms. acs.org For unlabeled D-Mannitol, the ¹³C NMR spectrum in D₂O shows distinct peaks for its carbon atoms. chemicalbook.comhmdb.ca The introduction of deuterium at the C1 position in this compound would lead to observable changes in the ¹³C spectrum, particularly for the C1 and adjacent C2 carbons.

Table 1: Representative ¹³C NMR Chemical Shifts for D-Mannitol and its Isotopologues

CompoundCarbon PositionChemical Shift (ppm)
D-MannitolC1/C6~64.2
C2/C5~71.8
C3/C4~70.5
D-[1-¹³C]-Mannitol¹³C163.5 researchgate.net

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The data for D-[1-¹³C]-Mannitol is sourced from a study on its fermentation. researchgate.net

Multi-Dimensional NMR Techniques for Structural Elucidation of Labeled Analogues

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for the complete structural assignment of complex molecules like mannitol (B672) and its labeled analogues. bitesizebio.comrsc.org

A ¹H-¹H COSY experiment on this compound would show correlations between adjacent protons. The absence of cross-peaks originating from the C1 position would further confirm the deuteration at this site and help in tracing the connectivity of the remaining proton network.

A ¹H-¹³C HSQC experiment correlates each proton with the carbon to which it is directly attached. hmdb.canih.gov For this compound, the HSQC spectrum would lack a correlation for the C1 position, as there are no protons attached to it. This provides definitive evidence for the location of the deuterium labels. The remaining cross-peaks would confirm the assignments of the other proton and carbon signals. These advanced techniques are essential for the unambiguous characterization of isotopically labeled compounds. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight and isotopic composition of molecules like this compound.

High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Mass Shift Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the confirmation of isotopic labeling. The theoretical exact mass of unlabeled D-Mannitol (C₆H₁₄O₆) is 182.07904 u. nih.govmassbank.eu The introduction of two deuterium atoms in this compound results in a predictable increase in its molecular weight.

The expected molecular weight of this compound (C₆H₁₂D₂O₆) is approximately 184.09159 u. nih.gov HRMS analysis of this compound would be expected to show a molecular ion peak corresponding to this increased mass. The difference between the measured mass of the deuterated compound and its unlabeled counterpart is known as the isotopic mass shift. nih.gov A measured mass shift of approximately 2.01255 Da would confirm the incorporation of two deuterium atoms. This precise mass measurement, achievable with techniques like ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometry, provides definitive evidence of the successful synthesis of the desired deuterated compound. massbank.eu

Table 3: Molecular Weights of D-Mannitol and its Isotopologues

CompoundMolecular FormulaTheoretical Exact Mass (u)
D-MannitolC₆H₁₄O₆182.07904 nih.govmassbank.eu
This compoundC₆H₁₂D₂O₆184.09159 nih.gov
D-Mannitol-1-¹³C¹³C₁C₅H₁₄O₆183.08239
D-Mannitol-U-¹³C₆¹³C₆H₁₄O₆188.09919 isotope.com

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Isotopic Localization

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS is crucial for confirming the precise location of the deuterium labels.

When analyzed, the parent molecule is first ionized, often forming a pseudomolecular ion such as [M+Na]⁺ or [M-H]⁻. For this compound (C₆H₁₂D₂O₆, exact mass: ~184.0916 Da), this precursor ion is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern is then compared to that of unlabeled D-Mannitol.

The key to isotopic localization lies in the mass-to-charge ratio (m/z) of the fragment ions. Cleavage of the carbon-carbon backbone is a common fragmentation pathway for sugar alcohols. For this compound, fragments containing the C1 carbon will have a mass shift of +2 Da compared to the corresponding fragments from unlabeled D-Mannitol. Conversely, fragments that have lost the C1 carbon will appear at the same m/z as those from the unlabeled standard. This allows for unambiguous confirmation that the deuterium atoms are located on the C1 position. It has been noted that deuteration can sometimes alter fragmentation propensities, a phenomenon known as an isotope effect, but the mass shifts of the resulting fragments remain the primary tool for localization. stackexchange.com

Table 1: Predicted MS/MS Fragmentation of this compound ([M+Na]⁺ ion) This table is illustrative and based on common sugar alcohol fragmentation pathways. Actual fragmentation can vary with instrument conditions.

Fragment IonProposed StructureExpected m/z for Unlabeled D-MannitolExpected m/z for this compoundNotes
[M+Na]⁺C₆H₁₄O₆Na⁺205.0688207.0814Precursor Ion
[C₅H₁₁O₅]⁺Loss of CH₂OH151.0606151.0606Loss of the C6 end, C1 is retained. This fragment is not expected from the loss of the C1 end.
[C₄H₉O₄]⁺Loss of C₂H₄O₂121.0501123.0626Fragment containing the C1-C4 backbone.
[C₃H₇O₃]⁺Loss of C₃H₇O₃91.039593.0521Fragment containing the C1-C3 backbone.
[C₂H₅O₂]⁺Loss of C₄H₉O₄61.028963.0415Fragment containing the C1-C2 backbone.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark method for the analysis of volatile and semi-volatile compounds. For polar molecules like mannitol, derivatization is typically required to increase volatility and thermal stability. A common method is silylation (e.g., creating trimethylsilyl (B98337) (TMS) ethers) or acetylation. researchgate.net

In the analysis of this compound, the derivatized compound is injected into the GC, where it travels through a capillary column. The retention time is used for identification and separation from impurities. The high efficiency of the GC column can separate the target compound from any starting materials, reaction byproducts, or unlabeled D-Mannitol.

The mass spectrometer serves as a highly specific detector. For purity analysis, selected ion monitoring (SIM) can be used to scan for the molecular ion of derivatized this compound and potential impurities, such as the corresponding ion of unlabeled D-Mannitol. researchgate.net This allows for the detection of even trace levels of isotopic or chemical impurities. For quantitative analysis, a known amount of an internal standard is added to the sample, and the ratio of the peak area of the analyte to the internal standard is used to determine the concentration.

Table 2: Typical GC-MS Parameters for Derivatized Mannitol Analysis

ParameterTypical Value/Condition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Acetic Anhydride
GC Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 150°C, ramp at 10°C/min to 280°C, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
MS DetectionScan mode for identification; Selected Ion Monitoring (SIM) for purity/quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing non-volatile compounds in complex matrices, such as biological fluids, without the need for derivatization. nih.gov this compound is frequently used as a stable isotope-labeled internal standard in LC-MS/MS methods, for instance, in the urinary lactulose (B1674317)/mannitol test which assesses intestinal permeability. mdpi.comresearchgate.net

In such an application, a urine sample is processed and injected into an LC system. The separation is often achieved using a column designed for polar analytes, such as an amide or an amino-propyl column, with a mobile phase of acetonitrile (B52724) and water. mdpi.com The LC separates the this compound from endogenous urine components and from other test substances like lactulose.

The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The high selectivity of the MS, especially when operated in MS/MS mode (e.g., Selected Reaction Monitoring, SRM), allows for precise quantification. researchgate.netresearchgate.net In SRM, a specific precursor ion of this compound is selected and fragmented, and only a specific product ion is monitored. This provides excellent sensitivity and specificity, minimizing interference from the complex matrix.

Isotope Ratio Mass Spectrometry for Precise Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic abundance of elements in a sample. While more commonly used for stable isotopes like ¹³C, ¹⁵N, and ¹⁸O, its principles are applicable to deuterium. IRMS instruments are designed to achieve extremely high precision in measuring isotope ratios (e.g., D/H).

For this compound, IRMS would be the definitive technique to certify its isotopic enrichment. The analysis typically involves converting the sample into a simple gas (e.g., H₂ gas through combustion or high-temperature conversion). The gas is then introduced into the IRMS, where ions are separated by their mass-to-charge ratios in a magnetic sector mass analyzer with multiple collectors that simultaneously measure the ion beams of different isotopes.

This technique is critical for manufacturers of stable isotope standards to verify the isotopic purity and enrichment of their products. eurisotop.com The high precision of IRMS ensures that the stated level of deuteration is accurate, which is vital for its use as a reliable internal standard in quantitative analytical methods.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Polymorph Identification

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups and analyzing crystalline structure. cabidigitallibrary.org The FT-IR spectrum of D-Mannitol is well-characterized, showing prominent bands corresponding to O-H, C-H, and C-O bonds. mdpi.comresearchgate.net

For this compound, the most significant spectral change is the appearance of C-D stretching vibrations. These bands typically appear in the 2100-2200 cm⁻¹ region, which is a relatively clear part of the spectrum for the parent molecule. The intensity of the C-H stretching vibrations around 2900 cm⁻¹ would be correspondingly reduced due to the substitution of two C-H bonds with C-D bonds at the C1 position.

FT-IR is also highly sensitive to the solid-state form of a material. D-Mannitol is known to exist in at least three polymorphic forms (α, β, and δ), each with a unique crystal lattice and hydrogen-bonding network. researchgate.net These differences result in distinct shifts in the FT-IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), which contains complex C-C stretching, C-O-H bending, and C-C-O bending vibrations. researchgate.netresearchgate.net These characteristic patterns allow for the unambiguous identification of the polymorph, a principle that applies equally to the deuterated analogue.

Table 3: Key FT-IR Vibrational Bands for D-Mannitol and Expected Shifts for this compound

Wavenumber (cm⁻¹) (for D-Mannitol)AssignmentExpected Change for this compound
~3400-3200O-H stretchingNo significant change
~2950-2850C-H stretchingReduced intensity
Not PresentC-D stretchingNew bands appear (~2200-2100 cm⁻¹)
~1460-1410C-H deformation (scissoring/bending)Shifts and new bands from C-D deformation modes appear at lower frequencies
~1080-1020C-O stretchingMinor shifts due to coupling with vibrations at the C1 position
<1500Fingerprint Region (Polymorph-specific)Pattern will be altered but will remain specific to the polymorph

Raman Spectroscopy for Crystalline Structure and Polymorphic Analysis

Like FT-IR, Raman spectroscopy can easily distinguish between the α, β, and δ polymorphs of D-Mannitol. Each form presents a unique and highly resolved spectral fingerprint, especially in the low-frequency region which corresponds to lattice vibrations (phonons). bayspec.comsemanticscholar.org

Table 4: Characteristic Raman Shifts (cm⁻¹) for D-Mannitol Polymorphs

α-formβ-formδ-formVibrational Assignment (General)
108810771054C-O Stretch / C-C Stretch
880876884CH₂ Rocking
484488492CCO Bending
443437459CCO Bending

Source: Adapted from published literature. bayspec.comsemanticscholar.org The exact peak positions can vary slightly based on instrumentation and sample preparation.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the physicochemical properties of solid materials, including their stability, purity, and polymorphic forms.

Differential Scanning Calorimetry (DSC) for Phase Transition and Polymorphic Behavior Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a primary tool for studying thermal transitions like melting, crystallization, and solid-solid phase transitions. For a given compound, each polymorph will typically exhibit a unique melting point and enthalpy of fusion.

A DSC analysis of this compound would provide data on its melting temperature and enthalpy of fusion. This data would be critical for identifying any polymorphic forms and understanding their thermodynamic relationships. However, no specific DSC thermograms or transition data for this compound have been reported in the reviewed literature. For the parent compound, D-Mannitol, multiple polymorphic forms (α, β, and δ) have been identified with distinct melting points around 155-167 °C. scialert.netmdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition pattern.

A TGA curve for this compound would indicate the temperature at which it begins to decompose. This is a critical parameter for assessing its stability under thermal stress. While extensive TGA data exists for D-Mannitol, showing it is generally stable up to temperatures well above its melting point (decomposition typically begins above 250-300 °C), no such studies have been published specifically for this compound. scialert.netscialert.net

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for studying the crystal structure of solid materials, providing information on crystallinity, polymorphic form, and atomic arrangement.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Characterization

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique that provides a characteristic "fingerprint" for a crystalline solid. Each polymorphic form of a compound produces a unique diffraction pattern, allowing for identification and quantification.

Single Crystal X-ray Diffraction for Definitive Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A successful SCXRD study of this compound would definitively resolve its crystal structure and allow for a detailed comparison with the known structures of D-Mannitol polymorphs. This would be particularly insightful for understanding how deuteration at a hydroxyl-bearing carbon affects the intricate hydrogen-bonding network, which is a key determinant of polymorphic stability. At present, no single-crystal structures for this compound have been deposited in crystallographic databases or published in scientific journals.

Mechanistic and Biochemical Pathway Elucidation Studies Using Isotopic Labeling

Kinetic Isotope Effect (KIE) Investigations

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect arises from the differences in the vibrational frequencies of chemical bonds containing different isotopes. The study of KIEs provides profound insights into reaction mechanisms, particularly the nature of the rate-determining step.

In enzymatic reactions, the substitution of hydrogen with deuterium (B1214612) at a position directly involved in bond breaking or formation in the rate-determining step typically leads to a significant decrease in the reaction rate, known as a primary KIE. Conversely, isotopic substitution at a position not directly involved in bond cleavage can still influence the reaction rate, resulting in a secondary KIE. These secondary effects often reveal details about changes in the geometry and hybridization of the transition state.

Studies on the bacterial oxidation of isotopically labeled D-mannitols provide a clear illustration of these principles. While direct studies on D-Mannitol-1,1'-d2 are not extensively documented in the provided literature, research on tritium-labeled D-mannitol (D-mannitol-t) offers analogous insights. For instance, in the oxidation of D-mannitol by Acetobacter suboxydans, a large isotope effect is observed when tritium (B154650) is placed at the C2 position, indicating that the rupture of the C2-H bond is the rate-determining step nih.govnih.gov. The lack of a significant isotope effect when the label is at the C1 position suggests that the C1-H bond is not broken in the rate-limiting process nih.govnih.gov.

A secondary isotope effect was noted for tritium at the C3 position, which is suggested to be a result of hyperconjugation of the C3 hydrogen atom in the activated enzyme-substrate complex nih.govnih.gov. This highlights how isotopic labeling can provide detailed information about the structure of the transition state in an enzyme's active site.

Labeled PositionIsotopek*/kInterpretation
C1Tritium~1.0No significant isotope effect; C1-H bond rupture is not rate-determining.
C2Tritium0.23Large primary isotope effect; C2-H bond rupture is the rate-determining step.
C3Tritium0.70Secondary isotope effect; suggests hyperconjugation in the transition state.
C2Carbon-140.93Small isotope effect, as expected for a heavier atom not directly involved in bond breaking.

This table is generated based on data from the bacterial oxidation of labeled d-mannitols and is intended to be interactive.

Beyond enzymatic reactions, KIEs are instrumental in elucidating the mechanisms of purely chemical transformations. The principles remain the same: a primary KIE points to the cleavage of the bond to the isotope in the rate-determining step, while a secondary KIE provides information about changes in the chemical environment around the isotopic label during the reaction. For a hypothetical chemical oxidation of this compound, a significant primary KIE would be expected if the C1-D bond is cleaved in the slowest step of the reaction.

The magnitude of the KIE is a key indicator of the rate-determining step. A large primary KIE (typically kH/kD > 2) is strong evidence that the hydrogen/deuterium transfer is the rate-limiting event. In the case of the enzymatic oxidation of D-mannitol, the substantial isotope effect with D-mannitol-2-t firmly establishes the C2-H bond cleavage as the rate-determining process nih.govnih.gov. If a similar study were conducted with this compound, the observation of a significant KIE would pinpoint the oxidation at the C1 position as the rate-limiting step. The absence of such an effect would rule out this step as being rate-determining.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing an isotopically labeled substrate, such as this compound, into a cellular system, researchers can trace the path of the labeled atoms through the intricate network of metabolic pathways.

When a microbial culture is fed with this compound, the deuterium labels are incorporated into various downstream metabolites. By using techniques like mass spectrometry and NMR spectroscopy, the distribution and enrichment of deuterium in these metabolites can be precisely measured. This information allows for the quantitative determination of the flux through different metabolic routes.

For instance, D-mannitol can be metabolized via mannitol-1-phosphate dehydrogenase to fructose-6-phosphate, which then enters central carbon metabolism nih.govnih.gov. By tracking the deuterium from this compound, one could quantify the flux into glycolysis, the pentose phosphate pathway, and other connected pathways.

The specific pattern of isotopic enrichment in the products of a metabolic network provides a detailed map of the active pathways. For example, the positions of the deuterium atoms in amino acids, organic acids, and other key metabolites can reveal the relative contributions of different pathways to their synthesis. If this compound is the sole carbon and deuterium source, the labeling patterns in downstream molecules will directly reflect the series of enzymatic reactions they have undergone. This approach is crucial for understanding how microorganisms adapt their metabolism to different environmental conditions or genetic modifications.

MetabolitePotential Labeled Positions from this compoundPathway Implication
Fructose-6-phosphateC1, C6Entry into glycolysis
PyruvateC3Glycolysis
Acetyl-CoAMethyl groupPyruvate dehydrogenase complex
Citric Acid Cycle IntermediatesVariousTCA cycle activity

This table presents a hypothetical tracing of deuterium from this compound through central metabolic pathways and is intended to be interactive.

Enzymatic Reaction Mechanism Elucidation

Isotopically labeled substrates are crucial for probing the detailed mechanisms of enzyme-catalyzed reactions. This compound is particularly useful for studying oxidoreductases like mannitol (B672) dehydrogenase.

Mannitol dehydrogenase (MDH) is an enzyme that catalyzes the reversible oxidation of D-mannitol to D-fructose. creative-enzymes.comwikipedia.org Structural and mutagenesis studies have provided a detailed picture of the enzyme's active site and how it binds to D-mannitol. The binding is mediated by a network of hydrogen bonds between the hydroxyl groups of mannitol and specific amino acid residues. nih.govnih.gov

In Pseudomonas fluorescens mannitol 2-dehydrogenase (pfMDH), several key residues are involved in orienting the substrate for catalysis. nih.gov The catalytic triad consists of Asn191, Lys295, and Asn300, which are directly involved in the oxidation of the C2 hydroxyl group of D-mannitol. nih.gov Other conserved residues, while not directly participating in the chemical reaction, are vital for proper substrate binding and catalytic efficiency. For instance, Asp230 forms a hydrogen bond with the C1 hydroxyl group, and its removal significantly decreases the turnover rate and increases the Michaelis constant (KM). nih.gov

The table below summarizes the key molecular interactions within the pfMDH active site.

Interacting ResidueMannitol Hydroxyl GroupType of InteractionFunctional Role
Asp230C1-OHHydrogen BondSubstrate binding, catalytic efficiency
Asn191C2-OHHydrogen BondPart of catalytic triad, substrate orientation
Lys295C2-OHProton AcceptorPart of catalytic triad, essential for reaction chemistry
Asn300C2-OHHydrogen BondPart of catalytic triad, reaction chemistry
His303C5-OHHydrogen BondSubstrate binding
Arg373C3-OH, C4-OHHydrogen BondsSubstrate binding
Lys381C6-OHHydrogen BondSubstrate binding

Data compiled from studies on Pseudomonas fluorescens mannitol 2-dehydrogenase. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., D-mannitol) when bound to another (the receptor, e.g., MDH). researchgate.netmdpi.commdpi.com These simulations complement experimental data by providing insights into the binding energetics and specific atomic interactions.

Isotopic labeling is a classic method for determining the stereochemistry and rate-determining steps of enzymatic reactions through the study of kinetic isotope effects (KIEs). A KIE occurs when replacing an atom with its heavier isotope leads to a change in the reaction rate. A significant KIE is observed if the bond to the labeled atom is broken or formed in the rate-determining step of the reaction.

A study on the oxidation of tritium-labeled D-mannitols by Acetobacter suboxydans provides a clear example of this principle. nih.gov While this study used tritium (3H), the findings are directly applicable to deuterium (2H) labeling. The researchers found a large isotope effect when tritium was placed at the C2 position (d-mannitol-2-t), but not when it was at C1. nih.gov

Labeled SubstrateIsotope Effect (k*/k)Interpretation
d-mannitol-2-C140.93Small isotope effect for carbon.
d-mannitol-2-t0.23Large primary KIE, indicating C2-H bond rupture is rate-determining.
d-mannitol-3-t0.70Secondary KIE, suggesting hyperconjugation involving the C3 hydrogen.
d-mannitol-1-t~1.00No significant KIE, C1-H bond is not broken in the rate-determining step.

k and k* are the rate constants for the oxidation of the unlabeled and labeled parts of the mannitol molecule, respectively. Data from Sniegoski et al. (1961).* nih.gov

The significantly lower reaction rate for d-mannitol-2-t (k*/k = 0.23) strongly indicates that the cleavage of the C2-H bond is the rate-limiting step in the oxidation of mannitol to fructose (B13574). nih.gov The absence of a primary KIE for d-mannitol-1-t (and by extension, for this compound) in this specific oxidation confirms that the C1-H bonds are not broken during the reaction. This demonstrates how isotopic labeling can precisely map the chemical transformations occurring within an enzyme's active site.

Hydrogen Bonding Dynamics and Solvent Interactions

The hydroxyl groups of D-mannitol are extensively involved in hydrogen bonding, both with other mannitol molecules in the solid state and with solvent molecules (like water) in solution. These interactions are critical to its physical properties and its recognition by enzymes.

Various spectroscopic techniques can be used to study the hydrogen bonding environment of D-mannitol. In aqueous solutions, techniques like ultrasonic velocity measurements can probe solute-solvent interactions. Studies have shown that D-mannitol interacts strongly with water, forming intermolecular hydrogen bonds that influence the solution's thermoacoustic properties. scholarsresearchlibrary.com This hydrophilic interaction is crucial for stabilizing the structure of proteins and enzymes in aqueous environments. scholarsresearchlibrary.com

In the solid state, X-ray crystallography reveals a detailed, three-dimensional network of hydrogen bonds. nih.govnih.govnih.gov For example, the crystal structure of D-mannitol hemihydrate shows a complex hydrogen bonding pattern involving both mannitol molecules and water molecules, which is distinct from the patterns in its anhydrous forms. nih.gov

Fourier-transform infrared (FTIR) spectroscopy is another powerful tool for probing hydrogen bonds. aimspress.com The O-H stretching vibrations are sensitive to their environment; hydrogen bonding typically causes the O-H peak to broaden and shift to a lower frequency. By analyzing these shifts, one can gain information about the strength and nature of the hydrogen bonds in both solid and solution phases. researchgate.net The use of this compound could offer a subtle probe in vibrational spectroscopy, as the C-D bonds would have distinct vibrational frequencies from the C-H bonds, potentially allowing for more detailed analysis of conformational dynamics.

TechniquePhaseInformation Gained
Ultrasonic VelocitySolutionEvidence of intermolecular hydrogen bonding between D-mannitol and water. scholarsresearchlibrary.com
X-ray CrystallographySolid StatePrecise bond lengths and angles of the hydrogen bond network in crystals. nih.govnih.gov
FTIR SpectroscopySolid/SolutionInformation on the strength and environment of O-H bonds involved in hydrogen bonding. aimspress.comresearchgate.net
NMR SpectroscopySolutionChemical shifts of hydroxyl protons are sensitive to hydrogen bonding. fu-berlin.debmrb.iochemicalbook.com

Deuterium as a Probe for Solvent Exchange and Proton Transfer Processes

Isotopic labeling is a powerful technique utilized to trace the journey of molecules through metabolic pathways and to elucidate the mechanisms of chemical reactions. wikipedia.org In this context, deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable probe. clearsynth.com When a hydrogen atom in a molecule is replaced by a deuterium atom, the resulting deuterated compound is chemically similar to its non-deuterated counterpart but possesses a greater mass. This mass difference, along with the distinct nuclear magnetic resonance (NMR) properties of deuterium, allows researchers to monitor the fate of the labeled molecule. wikipedia.orgstudymind.co.uk

The hydroxyl (-OH) groups present in polyols like D-mannitol are particularly amenable to deuterium exchange studies. These protons are considered "exchangeable" as they can readily trade places with deuterium atoms from a deuterated solvent, such as deuterium oxide (D₂O). openochem.org This exchange can be observed using ¹H NMR spectroscopy, where the signal corresponding to the hydroxyl proton disappears after the addition of D₂O, confirming the presence of this functional group. libretexts.org

This principle can be extended to investigate solvent exchange dynamics at the surface of a molecule and to probe proton transfer mechanisms, which are fundamental to many enzymatic and chemical reactions. masterorganicchemistry.com By introducing a deuterated compound like this compound into a system, researchers could theoretically track the exchange of deuterium atoms with protons from the surrounding solvent or other molecules. The rate and extent of this exchange would provide insights into the accessibility of different parts of the molecule to the solvent and the kinetics of proton transfer events. nih.gov

Furthermore, deuterium labeling can be used to elucidate metabolic pathways. mdpi.com If an organism is supplied with a deuterated substrate, the deuterium label will be incorporated into downstream metabolites. By analyzing the distribution of deuterium in these products using techniques like mass spectrometry or NMR, the specific biochemical transformations can be mapped out. wikipedia.orgnih.gov For instance, while the general metabolic pathways of D-mannitol are known, involving enzymes like mannitol dehydrogenase, the use of specifically labeled isotopes could offer a more detailed understanding of the stereochemistry and kinetics of these enzymatic reactions. researchgate.netnih.govnih.gov Although specific studies utilizing this compound for these purposes are not prevalent in the reviewed literature, the established principles of deuterium labeling offer a clear framework for how such a compound could be employed to gain deeper mechanistic and biochemical insights.

Polymorphism and Crystallization Mechanism Research

D-mannitol is a well-known pharmaceutical excipient that exhibits polymorphism, meaning it can crystallize into different solid-state forms, each with distinct physicochemical properties. hmdb.ca The three main anhydrous polymorphs of D-mannitol are designated as α, β, and δ. frontiersin.org These polymorphs differ in their crystal structure, stability, solubility, and mechanical properties, which can significantly impact the manufacturing processes and the quality of the final pharmaceutical product. hmdb.ca The β form is the most thermodynamically stable, while the α and δ forms are metastable. researchgate.net

Nucleation and Growth Kinetics of Different Polymorphs

The crystallization of a specific D-mannitol polymorph is a kinetically driven process, heavily dependent on the level of supersaturation. openochem.org Studies have shown that at low initial concentrations in an aqueous solution, the stable β form is favored to nucleate. openochem.org Conversely, at high concentrations, the metastable α form tends to nucleate, while the δ polymorph crystallizes at intermediate concentrations. openochem.org This indicates that both thermodynamic and kinetic factors govern the polymorphic outcome. researchgate.net

The growth of the different polymorphs also follows distinct mechanisms. For instance, the growth of the δ form has been identified to follow a two-dimensional nucleation-mediated mechanism. researchgate.net The interplay between nucleation and growth rates of the different polymorphs can lead to complex crystallization behaviors, including the concomitant crystallization of multiple forms. researchgate.net

PolymorphRelative StabilityFavored Nucleation Condition (in aqueous solution)
α MetastableHigh supersaturation openochem.org
β StableLow supersaturation openochem.org
δ MetastableMedium supersaturation openochem.org

Role of External Factors (e.g., Surfactants, Solvents) on Crystallization Pathways

External factors play a crucial role in directing the crystallization of D-mannitol towards a specific polymorphic form. The choice of solvent and the presence of additives like surfactants can significantly alter the nucleation and growth kinetics. frontiersin.org

For example, the use of different solvents or solvent mixtures can favor the formation of specific polymorphs. Crystallization from an ethanol-water mixture containing 15% water yields the β form, whereas lower water content can result in mixtures of α, β, and δ forms. frontiersin.org The addition of polymers like polyvinylpyrrolidone (PVP) or polyvinyl alcohol (PVA) in combination with specific anti-solvents has been shown to selectively produce the δ and α forms, respectively. frontiersin.org

Surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have been demonstrated to act as templates for the crystallization of different D-mannitol polymorphs. studymind.co.uklibretexts.orgchemrxiv.org The self-assembly of SDS into different mesoscopic structures (monolayers, micelles, or crystals) at different concentrations and temperatures can selectively favor the nucleation of the β, α, and δ forms, respectively. chemrxiv.orgresearchgate.net This effect is attributed to a combination of topological templating and molecular interactions between the surfactant and D-mannitol. chemrxiv.org

External FactorConditionResulting D-Mannitol Polymorph
Solvent Ethanol with 15% waterβ form frontiersin.org
Polymer/Anti-solvent PVP with acetone (B3395972)δ form frontiersin.org
Polymer/Anti-solvent PVA with methanolα form frontiersin.org
Surfactant (SDS) Monolayer at air-solution interfaceβ form chemrxiv.org
Surfactant (SDS) Micellesα form chemrxiv.org
Surfactant (SDS) Crystalsδ form chemrxiv.org

In Situ Spectroscopic Monitoring of Phase Transformations

The real-time monitoring of D-mannitol's crystallization and polymorphic transformations is crucial for understanding and controlling the process. In situ spectroscopic techniques are powerful tools for this purpose, providing insights into the dynamic changes occurring during crystallization. wikipedia.org

Raman spectroscopy is particularly well-suited for identifying and quantifying the different polymorphs of D-mannitol due to their distinct vibrational spectra. hmdb.caacs.org Each polymorph exhibits characteristic peaks in its Raman spectrum, allowing for the instantaneous detection of the forms present in a crystallizing solution. researchgate.net This technique can be used to monitor solution-mediated phase transformations, such as the conversion of the metastable α form to the stable β form. nih.gov

Other process analytical technology (PAT) tools, such as Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM), are often used in conjunction with Raman spectroscopy. wikipedia.org FBRM provides real-time information on particle size and population, allowing for the tracking of nucleation and crystal growth. openochem.orgnih.gov PVM offers in-situ imaging of the crystals, providing morphological information. wikipedia.org The combination of these techniques allows for a comprehensive understanding of the relationships between changes in particle dimensions, morphology, and crystal structure during polymorphic transformations. clearsynth.comnih.gov

Spectroscopic TechniqueInformation ProvidedApplication in D-Mannitol Crystallization
Raman Spectroscopy Polymorphic identity and quantificationMonitoring phase transformations (e.g., α to β) nih.gov
FBRM Particle size and countTracking nucleation and growth kinetics openochem.orgnih.gov
PVM Crystal morphologyIn-situ imaging of crystal habit wikipedia.org

Research Applications Beyond Fundamental Characterization

Biomolecular NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure, dynamics, and interactions of biomolecules at an atomic level. gidrm.org The use of isotopically labeled compounds like D-Mannitol-1,1'-d2 is instrumental in overcoming some of the inherent challenges of NMR studies, such as spectral complexity and signal overlap, particularly in large biomolecules or complex mixtures. gidrm.org

One of the primary challenges in ¹H-NMR spectroscopy of complex carbohydrates or their protein complexes is the significant signal overlap in the proton spectrum, where many signals resonate in a narrow chemical shift range. The ¹H-NMR spectrum of unlabeled D-mannitol, for instance, shows a complex pattern of overlapping multiplets. hmdb.cachemicalbook.comhmdb.ca

The specific deuteration at the C1 position in this compound eliminates the signals from the two H1 protons. This targeted isotopic replacement leads to a notable simplification of the ¹H-NMR spectrum. The absence of these protons and their corresponding couplings (J-couplings) to adjacent protons (at the C2 position) helps in the unambiguous assignment of other proton signals in the molecule. By comparing the simplified spectrum of this compound with the spectrum of its unlabeled counterpart, researchers can confidently assign the resonances belonging to the C1 position and, by extension, more easily decipher the rest of the spin system. This approach is invaluable when mannitol (B672) is part of a larger, more complex structure, such as a polysaccharide or a glycoprotein, or when it is being studied in a complex biological matrix.

Understanding the interactions between small molecule ligands and their protein targets is fundamental to drug discovery and molecular biology. mdpi.com Deuterium-labeled ligands are frequently used in NMR-based screening and structural studies. This compound can serve as a ligand in studies of carbohydrate-binding proteins, known as lectins, or enzymes for which mannitol is a substrate.

In techniques like Saturation Transfer Difference (STD) NMR, which detects transient binding of small molecules to large proteins, selective deuteration can be advantageous. While STD NMR typically relies on observing proton signals, having a deuterated position can help in assigning the signals of the bound ligand by reducing the total number of ligand protons, thereby simplifying the resulting difference spectrum.

Furthermore, when studying the dynamics of a protein-ligand complex, deuterium (B1214612) labeling is critical. mdpi.com Molecular dynamics (MD) simulations, often used alongside NMR, can model the behavior of the complex over time. d-nb.info Using this compound allows for specific deuterium (²H) NMR experiments that can probe the dynamics and orientation of the ligand within the protein's binding pocket with high precision, as the deuterium nucleus has a quadrupole moment that is highly sensitive to its local electronic environment and motion.

A study on oligoribonucleotides functionalized with D-mannitol demonstrated their interaction with the hemagglutinin protein of the influenza virus, inhibiting its binding to glycan receptors. mdpi.com While this study did not specify the use of this compound, it highlights the type of system where a deuterated mannitol ligand could provide more detailed structural and dynamic insights into the protein-ligand interface. mdpi.com

The deuterium nucleus (²H) is a quadrupolar nucleus, and its NMR signals are particularly sensitive to molecular motion and order. This property is exploited in solid-state ²H-NMR to study the dynamics of molecules in anisotropic environments, such as lipid membranes. This compound, with its specific deuterium labeling at a flexible end of the carbon chain, is an excellent probe for such studies.

When partitioned into a lipid bilayer, the deuterium NMR spectrum of this compound can provide information on the orientation and mobility of the molecule within the membrane. The quadrupolar splitting observed in the spectrum is directly related to the degree of motional restriction. This makes it a useful tool for investigating how small molecules like sugar alcohols interact with and affect the properties of biological membranes.

Moreover, the kinetic isotope effect associated with the C-D bond being stronger than the C-H bond can be studied using deuterium NMR. chembk.com While often a consideration to be minimized, this effect can also be harnessed to probe reaction mechanisms. The distinct properties of deuterium also open avenues for its use as a tracer in magnetic resonance imaging (MRI) or magnetic resonance spectroscopy (MRS) in preclinical models, where the absence of a natural deuterium signal in the body provides a clear background for detection. isotope.com

Advanced Materials Science Research

The unique properties of sugar alcohols, including D-mannitol, make them attractive candidates for various applications in materials science. The deuteration of these molecules further expands their utility, particularly in specialized research areas.

Deuterated organic materials are invaluable in fields like neutron scattering. rsc.org This technique uses neutrons to probe the structure and dynamics of materials at the atomic and molecular scale. Because hydrogen and deuterium scatter neutrons very differently, selectively replacing hydrogen with deuterium in a material—a process known as contrast variation—can highlight specific parts of a complex structure. fz-juelich.de While specific research on materials composed solely of this compound is not prominent, the principles of using deuterated molecules are well-established. Deuterated sugar alcohols could be incorporated into soft matter systems, such as polymers or surfactants, to study their structure and behavior in detail. fz-juelich.de

D-mannitol is a promising phase change material (PCM) for medium-temperature thermal energy storage applications. scialert.netscialert.net PCMs store and release large amounts of latent heat during their solid-liquid phase transition. D-mannitol has a high latent heat of fusion and a melting point around 167-170°C, making it suitable for applications like solar thermal systems and industrial waste heat recovery. scialert.netscialert.netmerckmillipore.com

Research has focused on its thermal properties and on improving its performance by creating composite materials. For example, expanded vermiculite (B1170534) has been used as a supporting material to create shape-stable PCMs (ss-PCMs) with D-mannitol, which helps to contain the liquid phase and improve thermal conductivity. mdpi.com While these studies primarily use non-deuterated D-mannitol, the investigation of deuterated mannitol in this context could provide deeper insights into the phase change mechanism itself. Using techniques like neutron scattering on a D-mannitol-based PCM could reveal detailed information about the molecular rearrangements that occur during melting and crystallization, which is difficult to obtain with other methods.

Table 2: Thermal Properties of D-Mannitol as a Phase Change Material

PropertyValueConditions/NotesReference
Melting Point167-170 °C merckmillipore.com
Onset of Melting162.15 °CHeating rate of 10°C/min scialert.netscialert.net
Peak Melting Temperature167.8 °CHeating rate of 10°C/min scialert.netscialert.net
Latent Heat of Fusion326.8 J/g (326.8 kJ/kg) scialert.netscialert.net
Decomposition TemperatureBegins at 300.15 °C scialert.netscialert.net
Melting Enthalpy (in ss-PCM)205.1 J/gImpregnated in calcinated expanded vermiculite mdpi.com

Isotopically labeled compounds are the gold standard for quantitative analysis in analytical chemistry. eurisotop.com this compound and other deuterated analogs serve as ideal internal standards for mass spectrometry-based methods. medchemexpress.comacs.orgpharmaffiliates.com When analyzing complex biological or environmental samples, an internal standard is added in a known quantity at the beginning of the sample preparation process. Because the deuterated standard is chemically almost identical to the non-deuterated analyte of interest, it behaves similarly during extraction, purification, and analysis, correcting for any sample loss or variation in instrument response. This allows for highly accurate and precise quantification of the native compound in the sample. acs.org

Development of Novel Isotope-Labeled Standards and Reagents

The synthesis of this compound is not an end in itself but also a starting point for creating more complex isotopically labeled molecules.

This compound can serve as a versatile building block for the synthesis of other labeled compounds. The stable deuterium label at a specific position allows chemists to create more complex derivatives where the label is retained. These derivatives can then be used as mechanistic probes to study the intricate details of chemical and biochemical reactions. symeres.comnih.gov For example, a reaction's progress can be followed by tracking the position of the deuterium atom in the products using NMR or mass spectrometry. This provides invaluable information about bond-breaking and bond-forming steps, reaction intermediates, and stereochemistry, which is crucial for understanding enzyme mechanisms or developing new synthetic methodologies. nih.govopenmedscience.com Research has demonstrated the synthesis of various mannitol derivatives, such as diamino compounds for the creation of polyamides, illustrating its utility as a starting monomer. nih.gov Applying these synthetic strategies to this compound would yield specifically labeled monomers, enabling detailed studies of polymerization kinetics and polymer structure.

Q & A

How is D-Mannitol-1,1'-d2 synthesized and characterized in academic research?

Basic Research Question
Deuterated D-Mannitol is synthesized via isotopic exchange or catalytic deuteration, targeting specific hydrogen atoms (1,1' positions). Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration efficiency and liquid chromatography–mass spectrometry (LC-MS) for purity assessment. Researchers must validate synthetic routes using control experiments (e.g., non-deuterated analogs) and report isotopic enrichment levels (typically ≥98%) to ensure reproducibility .

What key physical properties of this compound are critical for experimental design?

Basic Research Question
Critical properties include solubility (156 g/L in water at 18°C), melting point (165–168°C), and specific optical rotation ([α]²⁰/D = +23.3° to +24.3° in borax solution). These parameters influence solvent selection, temperature-dependent assays (e.g., crystallization studies), and spectroscopic calibration. Deviations from these values may indicate impurities or isotopic heterogeneity, necessitating revalidation of the compound .

How does deuteration at the 1,1' positions affect metabolic pathway analysis in isotopic tracing studies?

Advanced Research Question
Deuteration at 1,1' positions introduces kinetic isotope effects (KIEs), altering reaction rates in enzymatic processes like glycolysis or mannitol metabolism. Researchers must account for KIEs by comparing deuterated and non-deuterated analogs in time-resolved assays. For instance, in stable isotope labeling by deuterium (SILD), LC-MS/MS can track metabolic flux differences caused by altered bond cleavage kinetics .

What methodological considerations are essential when using this compound in NMR spectroscopy?

Advanced Research Question
Deuterium’s quadrupolar moment broadens NMR signals, requiring high-field instruments (≥500 MHz) and cryoprobes for sensitivity. Sample preparation should use deuterium-depleted solvents to avoid signal overlap. Researchers must also optimize relaxation delays and decoupling sequences to resolve ¹H-²H splitting patterns. Data interpretation should reference deuterium’s impact on chemical shifts (e.g., upfield shifts in adjacent protons) .

What purity standards and analytical methods validate this compound in research settings?

Basic Research Question
Purity standards require ≤0.1% non-deuterated contaminants, verified via high-performance liquid chromatography (HPLC) with refractive index detection. Identity confirmation uses IR spectroscopy (O-H and C-D stretches at ~3300 cm⁻¹ and ~2100 cm⁻¹, respectively). Advanced quantification employs isotope ratio mass spectrometry (IRMS) to ensure isotopic fidelity. Documentation must align with pharmacopeial guidelines (e.g., USP, Ph. Eur.) for reproducibility .

How can researchers resolve discrepancies between deuterated and non-deuterated D-Mannitol in pharmacokinetic studies?

Advanced Research Question
Discrepancies often arise from isotopic effects on bioavailability or renal clearance. Methodologically, use crossover studies with matched cohorts to isolate deuterium-specific variables. Statistical tools (e.g., ANOVA with post-hoc Tukey tests) can quantify significance. Additionally, compartmental modeling should integrate deuterium’s reduced bond dissociation energy to refine pharmacokinetic parameters .

What protocols ensure ethical and reproducible data collection in studies involving deuterated compounds?

Basic Research Question
Follow institutional review board (IRB) guidelines for isotopic tracer use, emphasizing informed consent for human studies. Raw data (e.g., NMR spectra, LC-MS chromatograms) must be archived in open-access repositories with metadata detailing deuterium enrichment levels and instrument parameters. Replicate experiments (n ≥ 3) and error bars (standard deviation) are mandatory for publication .

How can deuterated D-Mannitol improve sensitivity in mass spectrometry-based metabolomics?

Advanced Research Question
Deuterated internal standards (e.g., this compound) mitigate matrix effects in untargeted metabolomics by normalizing ionization efficiency. Method optimization involves spiking deuterated analogs at known concentrations during sample extraction. Data analysis should use software (e.g., XCMS or MetaboAnalyst) to align isotopic peaks and correct for retention time shifts caused by deuterium’s hydrophobicity .

What are the limitations of using this compound in in vivo imaging studies?

Advanced Research Question
Deuterium’s low natural abundance limits its use in magnetic resonance imaging (MRI), but hyperpolarized ²H NMR can enhance signal-to-noise ratios. Challenges include rapid relaxation times and the need for specialized coils. Alternative approaches, such as ¹³C-labeled analogs, may offer higher resolution but require cost-benefit analysis .

How should researchers document methodological choices when publishing studies involving deuterated compounds?

Basic Research Question
Manuscripts must detail synthetic protocols, characterization data (e.g., NMR/LC-MS spectra), and statistical methods in supplementary materials. Follow the "STandards for Reporting Isotopic Data" (STRIDe) guidelines. Journals often require a "Data Availability" statement specifying repositories and accession codes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.